
Nsci
Übersicht
Beschreibung
Caspase-3-IN-1 ist ein niedermolekularer Inhibitor, der speziell entwickelt wurde, um die Aktivität von Caspase-3, einer Ausführungs-Caspase, die am Prozess der Apoptose (programmierter Zelltod) beteiligt ist, gezielt zu hemmen. Caspase-3 spielt eine entscheidende Rolle in der Ausführungsphase der Apoptose, indem es verschiedene zelluläre Substrate spaltet, was zur systematischen Demontage der Zelle führt. Caspase-3-IN-1 hat in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen die Apoptose dysreguliert ist, wie z. B. Krebs und neurodegenerative Erkrankungen, große Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Caspase-3-IN-1 umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg kann die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie nukleophile Substitution, Kondensation und Cyclisierung umfassen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Caspase-3-IN-1 beinhaltet die Skalierung der Laborsynthese auf eine größere Skala, während gleichzeitig die Effizienz und Sicherheit des Prozesses erhalten bleiben. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Zuverlässigkeit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Caspase-3-IN-1 typically involves multiple steps, starting from commercially available starting materials The synthetic route may include the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of Caspase-3-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Caspase-3-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Caspase-3-IN-1 verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Methanol), Säuren (z. B. Salzsäure), Basen (z. B. Natriumhydroxid) und Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Caspase-3-IN-1 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu funktionalisierten Analoga mit erhöhter biologischer Aktivität führen können .
Wissenschaftliche Forschungsanwendungen
Caspase-3-IN-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Mechanismen der Caspase-3-Hemmung zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von Caspase-3 bei der Apoptose und anderen zellulären Prozessen zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für die Behandlung von Krankheiten untersucht, die durch dysregulierte Apoptose gekennzeichnet sind, wie z. B. Krebs, Alzheimer-Krankheit und Schlaganfall.
Industrie: Wird bei der Entwicklung von diagnostischen Assays und Screening-Plattformen für die Medikamentenentwicklung eingesetzt
Wirkmechanismus
Caspase-3-IN-1 übt seine Wirkung aus, indem es an das aktive Zentrum von Caspase-3 bindet und so verhindert, dass das Enzym seine Substrate spaltet. Diese Hemmung wird typischerweise durch die Bildung von kovalenten oder nicht-kovalenten Wechselwirkungen zwischen dem Inhibitor und Schlüssel-Aminosäureresten innerhalb des aktiven Zentrums erreicht. Zu den molekularen Zielmolekülen von Caspase-3-IN-1 gehören der katalytische Cysteinrest und andere Reste, die an der Substraterkennung und -bindung beteiligt sind. Die Hemmung der Caspase-3-Aktivität stört die apoptotischen Signalwege, was zur Erhaltung der Zellviabilität führt .
Wissenschaftliche Forschungsanwendungen
Caspase-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of caspase-3 inhibition and to develop new inhibitors with improved properties.
Biology: Employed in cell-based assays to investigate the role of caspase-3 in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases characterized by dysregulated apoptosis, such as cancer, Alzheimer’s disease, and stroke.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
Wirkmechanismus
Caspase-3-IN-1 exerts its effects by binding to the active site of caspase-3, thereby preventing the enzyme from cleaving its substrates. This inhibition is typically achieved through the formation of covalent or non-covalent interactions between the inhibitor and key amino acid residues within the active site. The molecular targets of Caspase-3-IN-1 include the catalytic cysteine residue and other residues involved in substrate recognition and binding. The inhibition of caspase-3 activity disrupts the apoptotic signaling pathways, leading to the preservation of cell viability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Caspase-3-IN-2: Ein weiterer Caspase-3-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.
Caspase-7-IN-1: Ein selektiver Inhibitor von Caspase-7, einer weiteren Ausführungs-Caspase, die an der Apoptose beteiligt ist.
Z-VAD-FMK: Ein Breitband-Caspase-Inhibitor, der mehrere Caspasen, einschließlich Caspase-3, angreift.
Einzigartigkeit
Caspase-3-IN-1 ist einzigartig in seiner hohen Spezifität und Potenz für Caspase-3 im Vergleich zu anderen Inhibitoren. Diese Spezifität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial. Darüber hinaus hat sich gezeigt, dass Caspase-3-IN-1 günstige pharmakokinetische Eigenschaften aufweist, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJBIYJRNFDKS-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469079 | |
| Record name | NSCI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872254-32-5 | |
| Record name | NSCI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-thiosulfimide?
A1: N-thiosulfimide, also known as thiazyl chloride, has the molecular formula NSCl and a molecular weight of 78.98 g/mol.
Q2: Is there any spectroscopic data available for N-thiosulfimide?
A2: Yes, researchers have used infrared (IR) spectroscopy to characterize N-thiosulfimide and its reaction products. []
Q3: What is known about the sublimation properties of N-thiosulfimide?
A3: N-thiosulfimide exists in equilibrium with its trimer, trithiazyl trichloride (S3N3Cl3). Studies have measured the vapor pressure of NSCl in equilibrium with solid S3N3Cl3, determining thermodynamic properties like enthalpy and entropy of sublimation. []
Q4: How does N-thiosulfimide react with organic nitriles?
A4: N-thiosulfimide reacts with organic nitriles (R-CN) to produce six-membered ring compounds with the general formula RCN3S2Cl2. The reaction can be accelerated with UV irradiation, although this often leads to lower yields. [] In some cases, five-membered ring compounds (RCN2S2+Cl-) can also form. []
Q5: Can N-thiosulfimide be used to synthesize 1,2,3,5-dithiadiazolium salts?
A5: Yes, reacting N-thiosulfimide (as its trimer, trithiazyl trichloride) with tetrachloroethylene or specific nitriles produces 1,2,3,5-dithiadiazolium chlorides ([RCN2S2]Cl). []
Q6: What happens when N-thiosulfimide reacts with highly fluorinated alkenes?
A6: N-thiosulfimide undergoes addition reactions with the carbon-carbon double bond of highly fluorinated alkenes, forming chlorosulfenylaziridines. []
Q7: Are there any studies on the thermolysis of N-thiosulfimide derivatives?
A7: Yes, thermolysis of six-membered ring compounds (RCN3S2Cl2) derived from N-thiosulfimide leads to the formation of five-membered ring compounds (RCN2S2+Cl-). This ring contraction has been investigated using 14N NMR and 1H NMR spectroscopy. []
Q8: Have there been any computational studies on N-thiosulfimide?
A8: While specific computational studies on N-thiosulfimide itself are limited in the provided literature, researchers have utilized molecular modeling techniques like characteristic set of coordinates to calculate force constants and vibrational frequencies of the related molecule NSCl. []
Q9: What is known about the stability of N-thiosulfimide?
A9: N-thiosulfimide tends to exist in equilibrium with its trimeric form, trithiazyl trichloride. The equilibrium between these two forms is temperature dependent. []
Q10: What are some essential tools for research on N-thiosulfimide?
A10: Key tools for investigating N-thiosulfimide include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze reaction products and study reaction mechanisms. []
- Infrared (IR) Spectroscopy: To characterize the compound and its derivatives. []
- X-ray Diffraction: To determine crystal structures of N-thiosulfimide derivatives and gain insights into their bonding and geometry. []
- Computational Chemistry Software: To perform theoretical calculations and model reactions involving N-thiosulfimide. []
Q11: What are some significant historical milestones in N-thiosulfimide research?
A11: Key milestones include:
- Early investigations into the reactions of N-thiosulfimide with organic nitriles, leading to the synthesis of novel heterocyclic compounds. []
- Exploration of reactions with highly fluorinated alkenes, expanding the synthetic utility of N-thiosulfimide. []
- Use of X-ray crystallography to elucidate the structures of N-thiosulfimide derivatives, providing valuable information about their molecular geometries. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




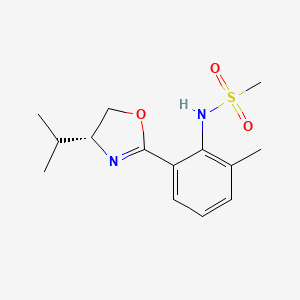
![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
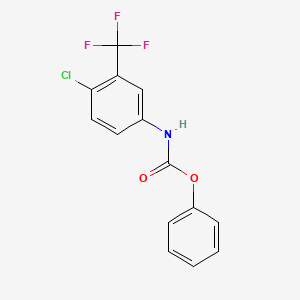
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)
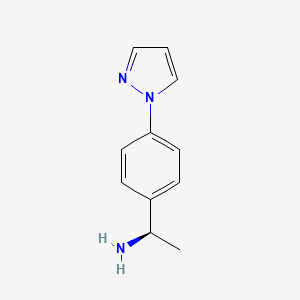
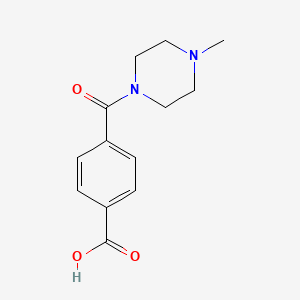
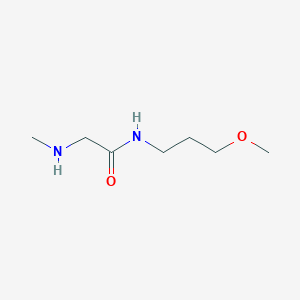
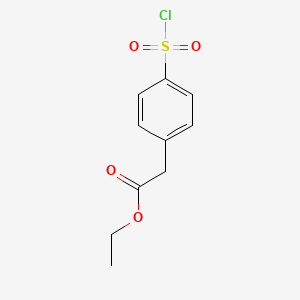

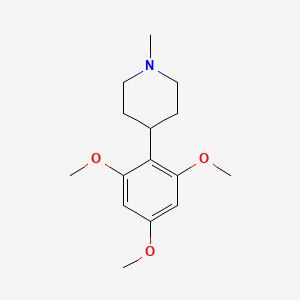
![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)
![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)
